Cas no 296266-88-1 (Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate)

Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- <br>dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarbox ylate
- SMR000424958
- dimethyl2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate
- MFCD00405610
- SR-01000493115
- AKOS000637570
- 296266-88-1
- CHEMBL1480279
- CS-0320530
- dimethyl 2,6-dimethyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
- STK371342
- 3,5-DIMETHYL 2,6-DIMETHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
- SR-01000493115-1
- LS-09510
- 2,6-Dimethyl-4-(5-methyl-furan-2-yl)-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester
- Oprea1_267958
- dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate
- CBMicro_020811
- MLS001044314
- ALBB-027550
- BIM-0020799.P001
- CCG-8424
- dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- DTXSID301331297
- 3,5-pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-methyl-2-furanyl)-, dimethyl ester
- CHEMBL610466
- 3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(5-methyl-2-furanyl)-, dimethyl ester
- Oprea1_766701
- GEO-03573
- HMS2811J10
- Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate
-
- MDL: MFCD00405610
- インチ: InChI=1S/C16H19NO5/c1-8-6-7-11(22-8)14-12(15(18)20-4)9(2)17-10(3)13(14)16(19)21-5/h6-7,14,17H,1-5H3
- InChIKey: QFBBWNBTECTMDL-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 305.12632271Da
- どういたいしつりょう: 305.12632271Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 511
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 77.8Ų
Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB416557-5 g |
Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate |
296266-88-1 | 5 g |
€456.10 | 2023-07-19 | ||
TRC | D265170-2000mg |
Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate |
296266-88-1 | 2g |
$ 615.00 | 2022-06-05 | ||
abcr | AB416557-500 mg |
Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate |
296266-88-1 | 500MG |
€165.80 | 2023-02-19 | ||
abcr | AB416557-1g |
Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate; . |
296266-88-1 | 1g |
€197.00 | 2025-02-14 | ||
A2B Chem LLC | AI46707-1g |
Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate |
296266-88-1 | >95% | 1g |
$405.00 | 2024-04-20 | |
abcr | AB416557-500mg |
Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate; . |
296266-88-1 | 500mg |
€173.00 | 2025-02-14 | ||
TRC | D265170-1000mg |
Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate |
296266-88-1 | 1g |
$ 390.00 | 2022-06-05 | ||
TRC | D265170-500mg |
Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate |
296266-88-1 | 500mg |
$ 235.00 | 2022-06-05 | ||
abcr | AB416557-1 g |
Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate |
296266-88-1 | 1 g |
€197.30 | 2023-07-19 | ||
abcr | AB416557-5g |
Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate; . |
296266-88-1 | 5g |
€445.00 | 2025-02-14 |
Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate 関連文献
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylateに関する追加情報
Dimethyl 2,6-Dimethyl-4-(5-Methyl-2-Furyl)-1,4-Dihydropyridine-3,5-Dicarboxylate (CAS No. 296266-88-1)
Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 296266-88-1) is a structurally complex organic compound that has garnered significant attention in the fields of pharmacology and organic synthesis due to its unique properties and potential applications in drug development. This compound belongs to the class of dihydropyridines, which are well-known for their role as calcium channel blockers and their extensive use in treating cardiovascular diseases such as hypertension and angina pectoris.
The molecular structure of this compound is characterized by a dihydropyridine ring system substituted with methyl groups at positions 2 and 6, a methylfuran group at position 4, and ester groups at positions 3 and 5. The presence of these substituents plays a crucial role in determining the compound's pharmacokinetic properties, bioavailability, and therapeutic efficacy. Recent studies have highlighted the importance of substituent effects on the activity of dihydropyridine derivatives, with particular emphasis on how these groups influence the compound's ability to interact with calcium channels.
One of the most notable aspects of Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate is its potential as a lead compound in drug discovery programs targeting cardiovascular disorders. Researchers have demonstrated that this compound exhibits promising activity in preclinical models of hypertension, suggesting that it could be developed into a novel therapeutic agent for managing blood pressure. Furthermore, its unique substitution pattern may confer advantages over existing drugs in terms of potency, selectivity, and reduced side effects.
In addition to its pharmacological significance, this compound has also been studied for its synthetic versatility. The dihydropyridine core is highly amenable to further functionalization, allowing chemists to explore a wide range of derivatives with diverse biological activities. Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound and its analogs, facilitating their evaluation in various biological assays.
From a structural standpoint, the methylfuran group at position 4 introduces steric hindrance and electronic effects that are critical for modulating the compound's interaction with target proteins. This group also contributes to the compound's lipophilicity, which is an important factor influencing its absorption and distribution within the body. The ester groups at positions 3 and 5 further enhance the compound's solubility and stability under physiological conditions.
Recent research has focused on understanding the mechanism of action of Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate at the molecular level. Studies using advanced computational techniques have provided insights into how this compound binds to calcium channels and modulates their activity. These findings have paved the way for rational drug design strategies aimed at improving the therapeutic profile of this class of compounds.
The development of this compound into a clinically relevant drug would require extensive preclinical testing to evaluate its safety profile and efficacy in animal models of cardiovascular disease. Early studies have shown that it exhibits favorable pharmacokinetic properties with good oral bioavailability and minimal toxicity in experimental animals.
In conclusion, Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1
296266-88-1 (Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate) 関連製品
- 2229164-18-3(1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid)
- 2171878-55-8(5-3-(aminomethyl)phenylpyridine-2-carbaldehyde)
- 1696855-78-3(2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamide)
- 6909-93-9(4-Methyl-pyridine-2,5-diamine)
- 1178447-00-1(1-(2-Methoxyphenyl)propane-2-thiol)
- 2172169-67-2(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-3-methoxybutanoic acid)
- 1355225-27-2(2-Thiophen-2-yl-piperidine-1-carboxylic acid benzyl ester)
- 1018665-45-6(1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine)
- 32811-40-8((E)-Coniferol)
- 2229543-32-0(tert-butyl N-(4,4-dimethyl-1-nitropentan-3-yl)carbamate)
